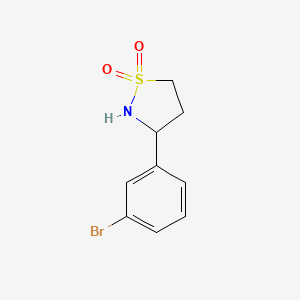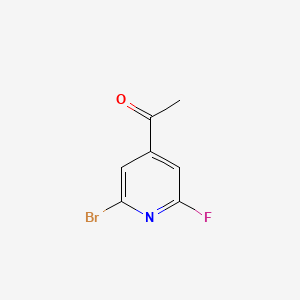
2,2,6,6-Tetramethyl-4-(trimethylammonio)-1-Piperidinyloxy chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethyl-4-(trimethylammonio)-1-Piperidinyloxy chloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research fields due to its stability and reactivity.
Métodos De Preparación
The synthesis of 2,2,6,6-Tetramethyl-4-(trimethylammonio)-1-Piperidinyloxy chloride typically involves the following steps:
Starting Material: The synthesis begins with 2,2,6,6-Tetramethyl-4-piperidone.
Reaction with Trimethylamine: The piperidone is reacted with trimethylamine to form the trimethylammonio derivative.
Oxidation: The resulting compound is then oxidized to form the nitroxide radical.
Formation of Chloride Salt: Finally, the compound is converted to its chloride salt form.
Industrial production methods often involve continuous-flow processes to ensure efficiency and scalability .
Análisis De Reacciones Químicas
2,2,6,6-Tetramethyl-4-(trimethylammonio)-1-Piperidinyloxy chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitroxide radicals.
Reduction: The compound can be reduced back to its hydroxylamine form.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethyl-4-(trimethylammonio)-1-Piperidinyloxy chloride is widely used in scientific research due to its versatility:
Chemistry: It is used as a spin label in electron paramagnetic resonance (EPR) spectroscopy.
Biology: The compound is used to study the dynamics of biological membranes.
Industry: It is used in the synthesis of various organic compounds and as a stabilizer in polymers.
Mecanismo De Acción
The compound exerts its effects through its nitroxide radical, which can interact with various molecular targets. The nitroxide radical can undergo redox reactions, making it useful in studying oxidative stress and related pathways. It can also interact with biological membranes, affecting their properties and functions .
Comparación Con Compuestos Similares
2,2,6,6-Tetramethyl-4-(trimethylammonio)-1-Piperidinyloxy chloride is unique due to its stable nitroxide radical and trimethylammonio group. Similar compounds include:
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of the compound.
2,2,6,6-Tetramethyl-4-piperidone hydrochloride: Another derivative with similar properties.
2,2,6,6-Tetramethyl-4-piperidone oxime: Used in similar applications but with different reactivity.
This compound stands out due to its specific combination of stability, reactivity, and versatility in various scientific applications.
Propiedades
Fórmula molecular |
C12H26ClN2O |
|---|---|
Peso molecular |
249.80 g/mol |
InChI |
InChI=1S/C12H26N2O.ClH/c1-11(2)8-10(14(5,6)7)9-12(3,4)13(11)15;/h10H,8-9H2,1-7H3;1H/q+1;/p-1 |
Clave InChI |
XELLDCYAWFWPAW-UHFFFAOYSA-M |
SMILES canónico |
CC1(CC(CC(N1[O])(C)C)[N+](C)(C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-ylmethanamine](/img/structure/B13645561.png)
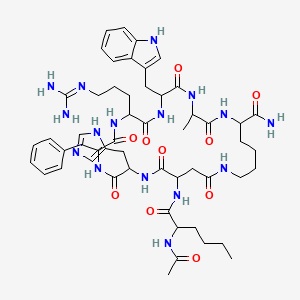
![(2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride](/img/structure/B13645568.png)
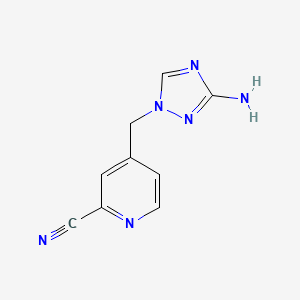
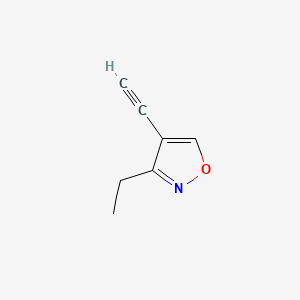
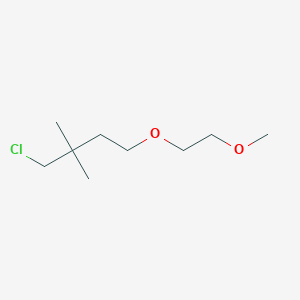
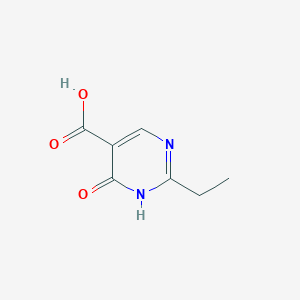

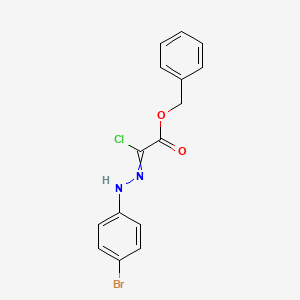
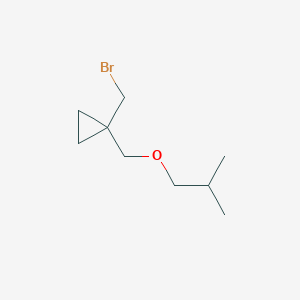
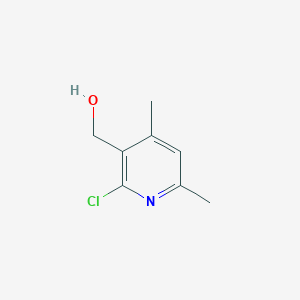
![1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B13645653.png)
